molecular formula C17H15N3O4S B2437114 N-(2-methyl-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 305373-24-4

N-(2-methyl-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B2437114
CAS RN: 305373-24-4
M. Wt: 357.38
InChI Key: CYRCCAHODONAHT-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Material Properties

  • Non-linear Optical Material Properties : It is closely related to compounds like 3-Nitro­acetanilide, which exhibits significant non-linear optical properties due to its organic structure. These properties are crucial for developing optical materials with potential applications in photonics and telecommunications (Mahalakshmi, Upadhyaya, & Row, 2002).
  • Antifungal Activity : Derivatives of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide have been synthesized and evaluated for their antifungal activity against various strains, highlighting the compound's utility in developing antifungal agents (Gupta & Wagh, 2006).

Pharmaceutical and Therapeutic Research

  • Antitumor Activity : Some derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, which share structural similarities with the compound , have shown potential antitumor activity against various cancer cell lines. This indicates its relevance in the synthesis of anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
  • Antioxidant and Anti-inflammatory Properties : Novel derivatives of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which are structurally related, have been synthesized and evaluated for their antioxidant and anti-inflammatory activity. This suggests the compound's potential use in developing treatments for inflammation and oxidative stress-related conditions (Koppireddi et al., 2013).

Optical and Electrochemical Properties

  • Optical Indicators : Orcinolic derivatives, including similar acetamide compounds, have been studied for their optical properties, specifically as indicators for hydroxide ions. The structural and optical properties of these compounds can be significant in developing pH sensors and other optical diagnostic tools (Wannalerse et al., 2022).
  • Electrochemical Reduction : The electrochemical reduction of derivatives related to the compound shows potential for synthesizing benzothiazines, important in developing therapeutic agents and chemical intermediates. This highlights the compound's relevance in electrochemical synthesis methods (Sicker et al., 1995).

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-10-8-11(20(23)24)6-7-12(10)18-16(21)9-15-17(22)19-13-4-2-3-5-14(13)25-15/h2-8,15H,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRCCAHODONAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

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